molecular formula C11H15BrN2O3 B12338701 2-Hydroxy-5-piperazin-1-ylbenzoic acid;hydrobromide CAS No. 1559062-06-4

2-Hydroxy-5-piperazin-1-ylbenzoic acid;hydrobromide

Cat. No.: B12338701
CAS No.: 1559062-06-4
M. Wt: 303.15 g/mol
InChI Key: PJVPNMUXMXUMJP-UHFFFAOYSA-N
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Description

2-Hydroxy-5-piperazin-1-ylbenzoic acid;hydrobromide is a chemical compound with the molecular formula C11H14N2O3. It is known for its applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a hydroxy group, a piperazine ring, and a benzoic acid moiety, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-piperazin-1-ylbenzoic acid typically involves the reaction of 2-hydroxybenzoic acid with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require heating to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures that the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-piperazin-1-ylbenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and electrophiles such as alkyl halides or acyl chlorides. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while reduction may yield alcohols or amines. Substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

2-Hydroxy-5-piperazin-1-ylbenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-piperazin-1-ylbenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group and piperazine ring play a crucial role in its binding to enzymes and receptors, thereby modulating their activity. The compound may inhibit or activate specific enzymes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-5-piperazin-1-ylbenzoic acid is unique due to the presence of the piperazine ring, which imparts specific chemical and biological properties. The piperazine ring enhances its solubility and binding affinity to various molecular targets, making it a valuable compound in scientific research and drug development .

Properties

CAS No.

1559062-06-4

Molecular Formula

C11H15BrN2O3

Molecular Weight

303.15 g/mol

IUPAC Name

2-hydroxy-5-piperazin-1-ylbenzoic acid;hydrobromide

InChI

InChI=1S/C11H14N2O3.BrH/c14-10-2-1-8(7-9(10)11(15)16)13-5-3-12-4-6-13;/h1-2,7,12,14H,3-6H2,(H,15,16);1H

InChI Key

PJVPNMUXMXUMJP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC(=C(C=C2)O)C(=O)O.Br

Origin of Product

United States

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